![molecular formula C9H17NO3 B1170112 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate CAS No. 177472-60-5](/img/structure/B1170112.png)

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely related compounds often involves key steps such as iodolactamization, which yields highly functionalized intermediates essential for the development of potent CCR2 antagonists. For instance, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates the critical nature of such processes in organic chemistry (Campbell et al., 2009).

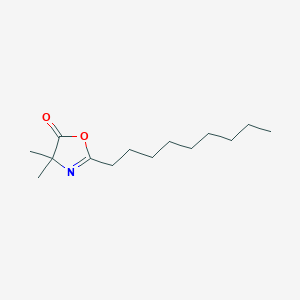

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to be a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis provides insights into the relative substitution of the cyclopentane ring, crucial for understanding the compound's reactivity and synthesis pathway (Ober et al., 2004).

Chemical Reactions and Properties

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and its analogues undergo various chemical reactions, demonstrating their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility in synthetic applications (Guinchard et al., 2005).

Applications De Recherche Scientifique

Synthesis of Analogues and Derivatives

Enantioselective Synthesis of Nucleotides Analogues

This compound is crucial for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of nucleotide analogue synthesis (Ober, Marsch, Harms, & Carell, 2004).

Creation of Insecticide Analogues

It's transformed into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its potential in developing novel insecticidal compounds (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Synthesis of Spirocyclopropanated Analogues of Iprodione

It's also used for synthesizing analogues of the fungicide Iprodione, highlighting its utility in agricultural chemical research (Brackmann, Es-Sayed, & Meijere, 2005).

Photochemical Ring Contraction Studies

This compound is used in photochemical ring contraction research, contributing to the understanding of photochemical reactions and rearrangements (Crockett & Koch, 2003).

Enantioselective Synthesis for CCR2 Antagonists

It serves as a key intermediate in the enantioselective synthesis of CCR2 antagonists, crucial for developing therapies targeting inflammatory diseases (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Key Intermediate in Various Syntheses

Intermediate in Biologically Active Compound Synthesis

This compound is an important intermediate for synthesizing compounds like omisertinib (AZD9291), highlighting its role in pharmaceutical research (Zhao, Guo, Lan, Xu, 2017).

Cyclopropanation of N,N-Dibenzylcarboxamides

It is instrumental in synthesizing cyclopropyl analogues of amino acids, which are potential building blocks for peptide analogues (Brackmann & Meijere, 2005).

Enzymatic Kinetic Resolution Studies

This compound's derivatives are used in enzymatic kinetic resolution studies, demonstrating its application in stereoselective synthesis research (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Antidopaminergic Agents

It serves as a precursor for synthesizing conformationally restricted analogues of antipsychotic agents, contributing to novel drug development (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Safety And Hazards

The safety information for “tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact, eye contact, or if inhaled .

Propriétés

IUPAC Name |

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.